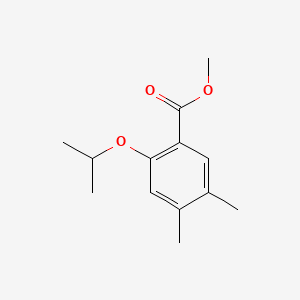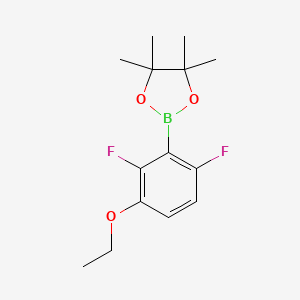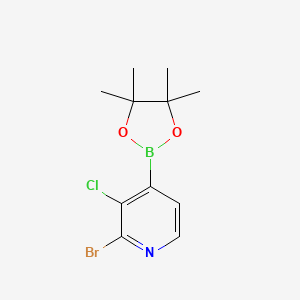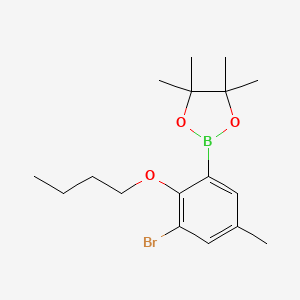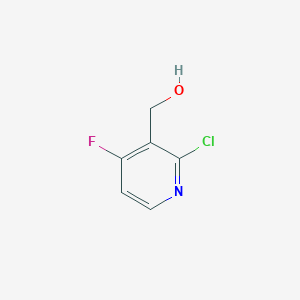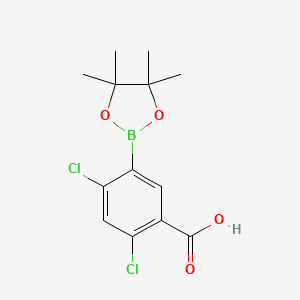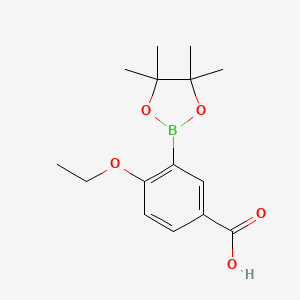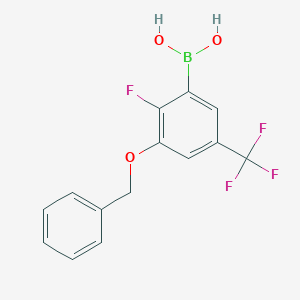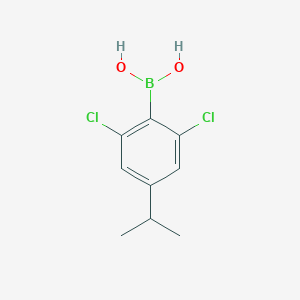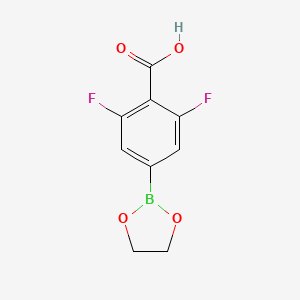
4-(1,3,2-Dioxaborolan-2-yl)-2,6-difluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the 1,3,2-dioxaborolan-2-yl group, such as 3-Chloro-4-(1,3,2-dioxaborolan-2-yl)benzoic acid , are often used in organic synthesis due to their high stability, low toxicity, and high reactivity in various transformation processes . They are important intermediates in organic synthesis and have a wide range of applications in pharmacy and biology .
Synthesis Analysis
These compounds can be synthesized through various reactions. For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide is synthesized through nucleophilic and amidation reactions .
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of the compounds are measured by X-ray diffraction and subjected to crystallographic and conformational analyses .
Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the formation and rupture of the boronic ester bond in different environments, which is used to achieve controlled drug release .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using density functional theory (DFT), which can reveal certain physical and chemical properties of the compound .
作用機序
Safety and Hazards
将来の方向性
Future research directions could include exploring the use of these compounds in the treatment of tumors and microbial infections, as well as in the design of anticancer drugs . They could also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
特性
IUPAC Name |
4-(1,3,2-dioxaborolan-2-yl)-2,6-difluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF2O4/c11-6-3-5(10-15-1-2-16-10)4-7(12)8(6)9(13)14/h3-4H,1-2H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWARNGJHBTNIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC(=C(C(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
